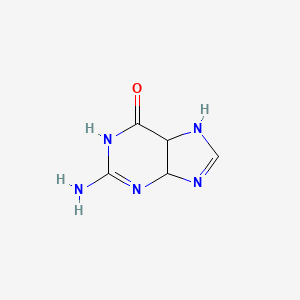
2-Amino-5,7-dihydro-3H-purin-6(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5,7-dihydro-3H-purin-6(4H)-one is a heterocyclic organic compound that belongs to the purine family. Purines are vital components of nucleic acids, which are essential for the storage and transmission of genetic information in all living organisms. This compound is structurally related to adenine and guanine, two of the four nucleobases in DNA and RNA.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,7-dihydro-3H-purin-6(4H)-one typically involves multi-step organic reactions starting from simpler precursors. One common method involves the cyclization of appropriate amines and carbonyl compounds under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
化学反応の分析
Types of Reactions
2-Amino-5,7-dihydro-3H-purin-6(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups into the purine ring.
科学的研究の応用
2-Amino-5,7-dihydro-3H-purin-6(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its role in nucleic acid metabolism and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing into its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 2-Amino-5,7-dihydro-3H-purin-6(4H)-one involves its interaction with various molecular targets and pathways. In biological systems, it can act as an analog of natural nucleobases, interfering with nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Adenine: A naturally occurring purine nucleobase found in DNA and RNA.
Guanine: Another purine nucleobase that pairs with cytosine in DNA and RNA.
Hypoxanthine: An intermediate in the degradation of adenine and guanine.
Uniqueness
2-Amino-5,7-dihydro-3H-purin-6(4H)-one is unique in its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
特性
分子式 |
C5H7N5O |
|---|---|
分子量 |
153.14 g/mol |
IUPAC名 |
2-amino-1,4,5,7-tetrahydropurin-6-one |
InChI |
InChI=1S/C5H7N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1-3H,(H,7,8)(H3,6,9,10,11) |
InChIキー |
ORSFRSRYZSZSIU-UHFFFAOYSA-N |
正規SMILES |
C1=NC2C(N1)C(=O)NC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


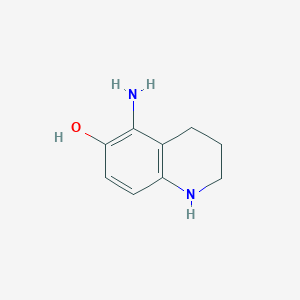
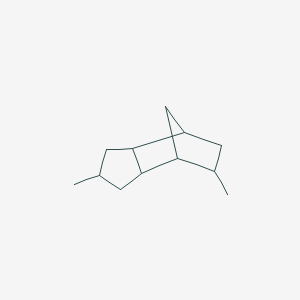
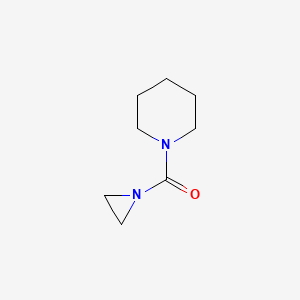

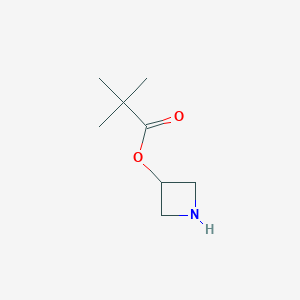
![1,5,6,7-Tetrahydroindeno[5,6-d]imidazole](/img/structure/B15071905.png)
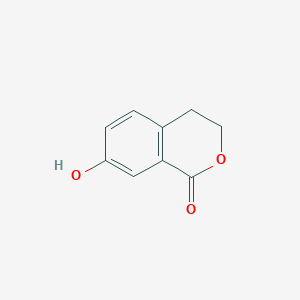
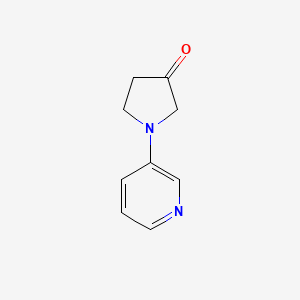
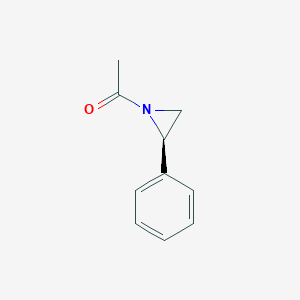

![Cyclopenta[b]indole](/img/structure/B15071945.png)

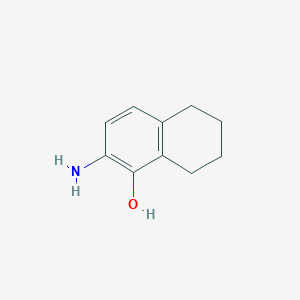
![[5-(Dimethylamino)pentyl]boronic acid](/img/structure/B15071970.png)
